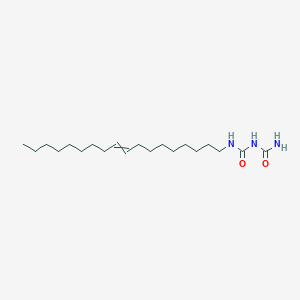
N-Octadec-9-en-1-yl-2-imidodicarbonic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Octadec-9-en-1-yl-2-imidodicarbonic diamide is a chemical compound with a molecular formula of C20H39N3O2 It is characterized by the presence of an imidodicarbonic diamide group attached to an octadec-9-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Octadec-9-en-1-yl-2-imidodicarbonic diamide typically involves the reaction of octadec-9-en-1-amine with imidodicarbonic diamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a suitable catalyst to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in a reactor, and the reaction is monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography to ensure the purity and yield of the product. The final product is then purified through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: N-Octadec-9-en-1-yl-2-imidodicarbonic diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-Octadec-9-en-1-yl-2-imidodicarbonic diamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of N-Octadec-9-en-1-yl-2-imidodicarbonic diamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-Octadec-9-en-1-yl-2-imidodicarbonic diamide can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in the length of the alkyl chain or the nature of the substituents on the imidodicarbonic diamide group.
Other imidodicarbonic diamide derivatives: These compounds share the imidodicarbonic diamide core but have different alkyl or aryl groups attached.
Uniqueness: this compound is unique due to its specific combination of an octadec-9-en-1-yl chain and an imidodicarbonic diamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
672285-05-1 |
|---|---|
Molecular Formula |
C20H39N3O2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-carbamoyl-3-octadec-9-enylurea |
InChI |
InChI=1S/C20H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-20(25)23-19(21)24/h9-10H,2-8,11-18H2,1H3,(H4,21,22,23,24,25) |
InChI Key |
YUXWZUKQPOREEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNC(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)
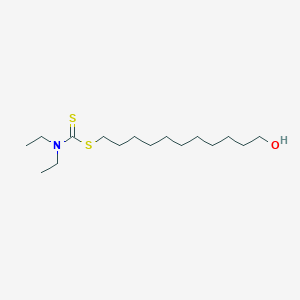

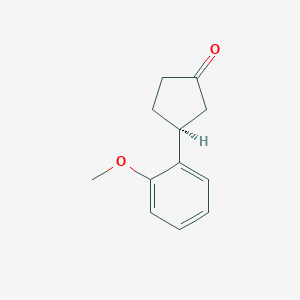
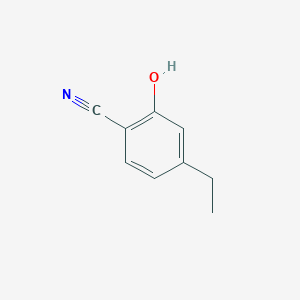
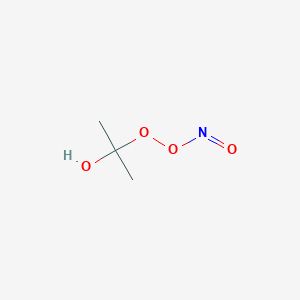
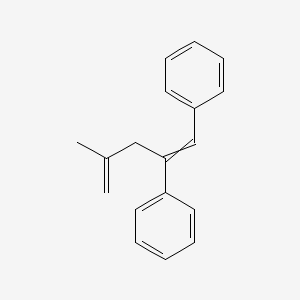
![Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12544150.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
![2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan](/img/structure/B12544162.png)
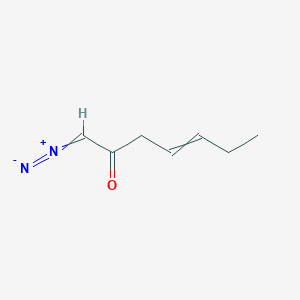
![2,2'-[Ethane-1,2-diylbis(sulfanediylethane-2,1-diyl)]diquinoline](/img/structure/B12544172.png)

